2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12)11-7(8-4)9-5(2)10-11/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALDIFKSJQPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51596-06-6 | |
| Record name | 2,5-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another method includes the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide and 1,10-phenanthroline system .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using heterogeneous catalysts such as copper oxide-zinc oxide/alumina-titania . This method allows for efficient production under controlled conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines.
Scientific Research Applications
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of drugs targeting specific enzymes and receptors, such as Janus kinases and GPR40 receptors.
Materials Science: It is employed in the development of light-emitting materials for organic light-emitting diode (OLED) devices.
Biological Research: The compound’s derivatives are studied for their potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like Janus kinases by binding to their active sites, thereby modulating signaling pathways involved in inflammation and immune responses . In biological research, its derivatives may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Melting Point (°C) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| 2,5-Dimethyl | Not reported | Moderate in polar solvents | ~1.2 |
| 2d (Bis-CF₃) | 176–178 | Low (hydrophobic) | ~3.5 |
| S1-TP | Not reported | Low (chloromethyl) | ~2.8 |
| Compound 33 | Not reported | Very low (bulky groups) | ~4.1 |
The target compound’s methyl groups likely confer better aqueous solubility compared to analogs with trifluoromethyl or aromatic substituents .
Anticonvulsant Activity
- Target Compound: No direct activity reported in evidence. However, structurally related 1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-ones with ethyl and aryl substituents (e.g., 151a-b) showed ED₅₀ values of 31.81–40.95 mg/kg in pentylenetetrazole-induced seizures, acting as GABAₐ receptor modulators . The dimethyl analog may exhibit weaker activity due to smaller substituents.
Herbicidal Potential
- Triazolopyrimidine Sulfonamides () : Derivatives with sulfonamide groups (e.g., 5,7-dimethyl-N-(substituted phenyl)) showed herbicidal activity by inhibiting acetolactate synthase (ALS). The dimethyl compound lacks the sulfonamide moiety, likely reducing herbicidal efficacy but improving mammalian safety .
Antimicrobial and Anti-Tubercular Activity
- The dimethyl compound’s simpler structure may limit broad-spectrum activity but reduce toxicity .
Electrochemical Behavior
Triazolopyrimidinones exhibit redox activity critical for drug metabolism:
- S1-TP, S2-TP, S3-TP (): These derivatives showed irreversible oxidation peaks on carbon graphite electrodes, with potentials shifting based on substituents (e.g., S1-TP: chloromethyl vs. S2-TP: piperidinomethyl). The dimethyl compound’s oxidation profile is expected to differ due to the absence of electron-withdrawing groups .
Biological Activity
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 179.18 g/mol
- CAS Number : 1956376-32-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- Mechanism of Action : These compounds have been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. Inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, resulting in apoptosis and cell cycle arrest in cancer cells .
-
Case Studies :
- A study reported that a derivative exhibited significant antiproliferative activity against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC values ranging from 0.24 to 3.91 μM .
- Another derivative demonstrated potent inhibition of tubulin polymerization, which is essential for cancer cell division .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Activity Against Bacteria : Research indicates that derivatives of this compound show effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds acted as both antimicrobial agents and biofilm disruptors .
- Mechanism of Action : The antimicrobial action may involve DNA intercalation and nuclease-like activity in the presence of reactive oxygen species .
Pharmacological Effects
Beyond anticancer and antimicrobial activities, the compound exhibits various pharmacological effects:
- Cytotoxicity : The copper(II) complexes of the triazolo[1,5-a]pyrimidine derivatives showed low toxicity against macrophage host cells while maintaining high efficacy against Leishmania spp. and Trypanosoma cruzi, indicating potential for use in treating parasitic infections .
Comparative Biological Activity Table
| Biological Activity | Compound | IC Value | Target |
|---|---|---|---|
| Anticancer | H12 | 0.24 - 3.91 μM | Various human cancer cell lines |
| Antimicrobial | dmtp | Not specified | MRSA and other Gram-positive bacteria |
| Cytotoxicity | Copper Complexes | Low toxicity | Macrophage cells |
Q & A
Q. What are the common synthetic pathways for 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation, cycloaddition, or cyclization reactions. A robust approach involves reacting aminoguanidine with carboxylic acids to form 5-amino-1,2,4-triazole intermediates, followed by alkyl cyanoacetate treatment to yield the bicyclic triazolopyrimidinone scaffold . Alternative protocols use additives like sodium hydroxide or microwave-assisted reactions to improve regioselectivity and reduce reaction time .
- Example Protocol :
- Step 1: React aminoguanidine with acetic acid to form 5-amino-1,2,4-triazole.
- Step 2: Treat with ethyl cyanoacetate under reflux in ethanol to generate 5-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one.
- Step 3: Introduce methyl groups via electrophilic substitution or alkylation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, CDCl₃) reveals characteristic peaks for methyl groups (δ 2.58 ppm) and aromatic protons (δ 8.37 ppm) .
- X-ray Crystallography : Orthorhombic crystal systems (space group Pna2₁) with unit cell parameters (e.g., a = 22.142 Å, b = 11.016 Å) confirm molecular geometry .
- Mass Spectrometry : ESI-MS (m/z 310.1 [M+H]⁺) validates molecular weight .
Advanced Research Questions
Q. How can derivatives of this compound be designed for selective enzyme inhibition (e.g., TYK2)?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Introduce substituents at positions 2 and 5 to enhance selectivity. For example, morpholinomethyl or chlorophenyl groups improve TYK2 inhibition over JAK1-3 .
-
Docking Studies : Use software like AutoDock to predict binding affinities. Derivatives with hydrophobic interactions at the ATP-binding pocket of TYK2 show IC₅₀ values <100 nM .
-
Biological Validation : Test inhibitory activity on THP-1 monocytes using Western blotting for JAK/TYK2 protein levels .
| Compound | Substituent (Position 2) | Substituent (Position 5) | TYK2 IC₅₀ (nM) |
|---|---|---|---|
| A6 | Morpholinomethyl | Chlorophenyl | 23 |
| A15 | Methyl | Ethoxycarbonyl | 45 |
Q. What electrochemical methods are used to study interactions of triazolopyrimidinone derivatives with biological targets?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure current density (lg i) vs. potential (E) to identify redox-active behavior. Peaks in the range of -0.2 to +0.5 V indicate electron transfer processes relevant to DNA binding or metal corrosion inhibition .
- Impedance Spectroscopy : Quantify charge transfer resistance (R_ct) to assess corrosion inhibition efficiency in chloride environments (e.g., 85% inhibition at 1 mM concentration) .
Q. How can microwave-assisted synthesis improve the efficiency of triazolopyrimidinone derivatives?
- Methodological Answer :
- Green Chemistry : Microwave irradiation reduces reaction time from hours to minutes (e.g., 15 minutes at 120°C) and enhances yields (>90%) by promoting uniform heating .
- Regioselectivity : Controlled dielectric heating minimizes side products in multi-component reactions (e.g., formation of pyrimido[4,5-d]triazolo[1,5-a]pyrimidine diones) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported biological activities of triazolopyrimidinone derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., enzyme concentration, incubation time). For example, THP-1 monocyte assays in used 10% FBS and 24-hour incubation.
- Meta-Analysis : Compare IC₅₀ values across studies. Inconsistent TYK2 inhibition data may arise from variations in substituent electronic effects or assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
